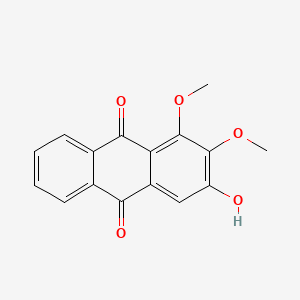

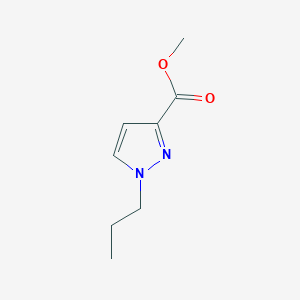

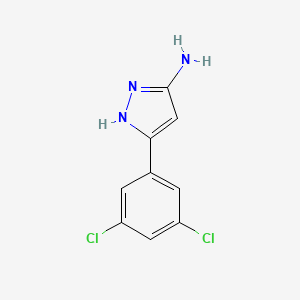

![molecular formula C14H10F2OS B1649323 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol CAS No. 1985607-83-7](/img/structure/B1649323.png)

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Vue d'ensemble

Description

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is an organic compound with the molecular formula C14H10F2OS . It is a white crystalline solid with unique chemical and physical properties . This compound is a part of the aromatic ring and contains a heterocyclic structure .

Synthesis Analysis

A novel six-step synthesis of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is described . The synthesis starts from 3,4-difluoro-2-methylbenzoic acid and uses diphenyl disulfide as an ideal sulfur source . This method effectively solves problems such as harsh reaction conditions and the use of odorous phenol, which may limit the known process in pilot plants .Molecular Structure Analysis

The chemical structure of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol includes a difluoro and dibenzo[b,e]thiepin ring, which gives it the ability to selectively antagonize estrogen receptors . It is a hydrogen bond donor, so it can participate in the formation of hydrogen bonds .Physical And Chemical Properties Analysis

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has a density of 1.4±0.1 g/cm3, a boiling point of 379.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 66.2±3.0 kJ/mol, and the flash point is 183.3±27.9 °C . The compound has a molar refractivity of 68.1±0.3 cm3, and its polar surface area is 46 Å2 .Applications De Recherche Scientifique

Enantiomer Resolution and Pharmaceutical Synthesis

- Resolution of Isosteric Enantiomers: Sulfoxidation of a related compound, 6,11-dihydrodibenzo[b,e]thiepin-11-ol, allowed for the separation and resolution of its enantiomers. This process was crucial in the synthesis of the calcium channel blocker UK-74,756 (Kemp et al., 2001).

Synthesis Methodologies

- Efficient Synthesis Techniques: A study on the synthesis of racemic baloxavir, which used 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol as an intermediate, demonstrated the effectiveness of solid acid catalysts under microwave conditions for enhancing yield and reducing reaction times (Wang et al., 2022).

Antidepressant Potential

- Potential Antidepressants: Certain derivatives of 6,11-dihydrodibenzo[b,e]thiepin, structurally similar to 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, have been studied for their antidepressant properties and antimicrobial effects (Šindelář et al., 1990).

Anti-inflammatory Applications

- Anti-inflammatory Activity: Research on acetic acid derivatives of tricyclic systems, including 6,11-dihydro-11-oxodibenzo[b,e]thiepin, highlighted their potential as anti-inflammatory agents. One of the compounds showed promise in both short- and long-term animal assays with low gastric irritation (Ackrell et al., 1978).

Antiviral Research

- Dengue Virus Replication Inhibition: Dihydrodibenzo[b,e]thiepin derivatives, related to 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, were tested against dengue virus, with certain compounds showing effective antiviral properties (Mihai et al., 2019).

Mécanisme D'action

Target of Action

It is known to be used as an intermediate in the synthesis of baloxavir , a Cap-dependent endonuclease inhibitor used to inhibit the replication of the influenza virus .

Mode of Action

As an intermediate in the synthesis of Baloxavir, it may contribute to the overall mechanism of action of the final compound .

Biochemical Pathways

As an intermediate in the synthesis of baloxavir, it may play a role in the inhibition of the influenza virus replication process .

Result of Action

As an intermediate in the synthesis of Baloxavir, it contributes to the overall efficacy of the final compound .

Action Environment

As an intermediate, its stability and efficacy may be influenced by various factors during the synthesis process .

Safety and Hazards

The safety information for 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

The compound 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a key intermediate in the synthesis of Xofluza , an innovative Cap-dependent endonuclease inhibitor and one of the few drugs that can inhibit the proliferation of the influenza virus . Therefore, the future directions of this compound could be in the development of new antiviral drugs.

Propriétés

IUPAC Name |

7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2OS/c15-11-6-5-8-10(13(11)16)7-18-12-4-2-1-3-9(12)14(8)17/h1-6,14,17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEXFUFBCNVOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2F)F)C(C3=CC=CC=C3S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901227086 | |

| Record name | 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |

CAS RN |

1985607-83-7 | |

| Record name | 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985607-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

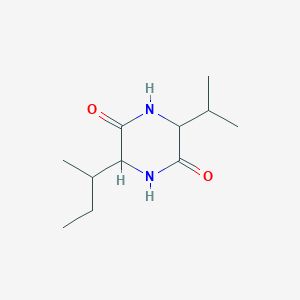

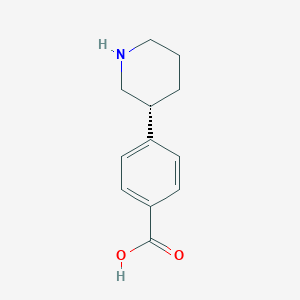

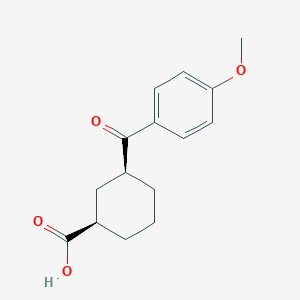

![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)

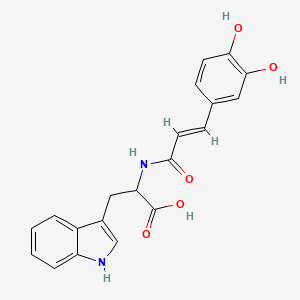

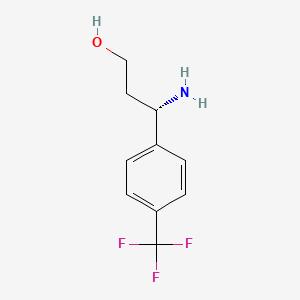

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

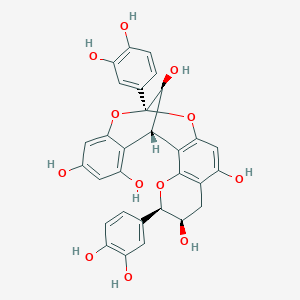

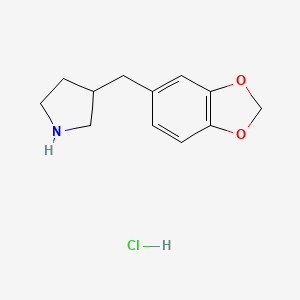

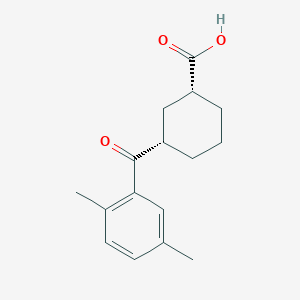

![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)